5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Biological Activity
The compound 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under controlled conditions. The introduction of the chlorophenyl and ethylphenyl groups is achieved through nucleophilic substitution reactions, which enhance the compound's biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
A study evaluating related 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that certain modifications in structure led to improved potency. For example:
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
4e | 5.36 | MCF-7 |
4i | 2.32 | HepG2 |
These results indicate that structural variations can lead to enhanced selectivity and efficacy against cancer cells while sparing normal cells .
Antiviral Activity
Triazole compounds have also been investigated for their antiviral properties. A related study reported that certain derivatives exhibited activity against the tobacco mosaic virus. The mechanism of action often involves interference with viral replication processes, although specific pathways for This compound remain to be fully elucidated .
The biological activity of triazole compounds like This compound is attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspases in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest at various phases (S and G2/M), which is critical for preventing tumor progression.
- Targeting Specific Pathways : The triazole moiety may interact with specific enzymes or receptors involved in tumor growth or viral replication.
Case Studies
A notable case study involved the administration of related triazole derivatives in animal models bearing tumors. The results indicated significant tumor reduction compared to controls, alongside minimal side effects on normal tissues . This suggests a favorable therapeutic index for further development.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOYGXSVAASAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.